N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15651997
InChI: InChI=1S/C27H26BrN5O2S/c1-27(2,3)20-11-9-18(10-12-20)25-31-32-26(33(25)22-7-5-4-6-8-22)36-17-24(35)30-29-16-19-15-21(28)13-14-23(19)34/h4-16,34H,17H2,1-3H3,(H,30,35)/b29-16+
SMILES:
Molecular Formula: C27H26BrN5O2S
Molecular Weight: 564.5 g/mol

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

CAS No.:

Cat. No.: VC15651997

Molecular Formula: C27H26BrN5O2S

Molecular Weight: 564.5 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide -

Specification

Molecular Formula C27H26BrN5O2S
Molecular Weight 564.5 g/mol
IUPAC Name N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C27H26BrN5O2S/c1-27(2,3)20-11-9-18(10-12-20)25-31-32-26(33(25)22-7-5-4-6-8-22)36-17-24(35)30-29-16-19-15-21(28)13-14-23(19)34/h4-16,34H,17H2,1-3H3,(H,30,35)/b29-16+
Standard InChI Key NQLAXLPUYRLLDR-MUFRIFMGSA-N
Isomeric SMILES CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)O
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC(=C4)Br)O

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-acetohydrazide moiety and at the 4- and 5-positions with phenyl and 4-tert-butylphenyl groups, respectively. The hydrazide side chain is further functionalized with an (E)-configured imine linkage to a 5-bromo-2-hydroxyphenyl group. This arrangement creates a planar, conjugated system that enhances electronic delocalization and stability .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC<sub>25</sub>H<sub>24</sub>BrN<sub>5</sub>O<sub>2</sub>S
Molecular weight554.46 g/mol
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC=C4)Br)O
InChIKeyCEHSTBMFDUNLSN-JFLMPSFJSA-N

The tert-butyl group at the 4-position of the phenyl ring introduces steric bulk, potentially influencing crystal packing and solubility . The hydroxyphenyl moiety enables hydrogen bonding, critical for supramolecular interactions.

Spectroscopic Predictions

While experimental spectra are unavailable, computational models suggest characteristic signals:

  • NMR: A singlet at δ 1.35 ppm for tert-butyl protons, doublets for aromatic hydrogens (δ 6.8–7.6 ppm), and a downfield-shifted hydroxyl proton (δ 9.8 ppm) .

  • IR: Stretching vibrations at 3250 cm<sup>-1</sup> (O-H), 1670 cm<sup>-1</sup> (C=O), and 1540 cm<sup>-1</sup> (C=N) .

Synthesis and Optimization Strategies

Proposed Synthetic Pathway

The synthesis involves three primary stages:

  • Triazole Core Formation: Cyclocondensation of 4-tert-butylphenylcarboxamide with thiosemicarbazide under basic conditions yields the 1,2,4-triazole scaffold .

  • Sulfanyl Group Introduction: Nucleophilic substitution with 2-chloroacetohydrazide installs the sulfanyl-acetohydrazide side chain.

  • Imine Condensation: Reaction with 5-bromo-2-hydroxybenzaldehyde in ethanol/acetic acid produces the final Schiff base .

Table 2: Predicted Collision Cross Section (CCS)

Adductm/zCCS (Ų)
[M+H]<sup>+</sup>554.068205.1
[M+Na]<sup>+</sup>576.050208.7
[M-H]<sup>−</sup>552.053209.9

Reaction yields for analogous compounds range from 45–65%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexane) .

Physicochemical and Electronic Properties

Solubility and Partitioning

The compound exhibits limited aqueous solubility (predicted logS = -4.2) due to its hydrophobic tert-butyl and phenyl groups. The calculated logP of 3.8 suggests high lipid membrane permeability, favoring blood-brain barrier penetration .

Tautomerism and Conformational Dynamics

The 1,2,4-triazole ring exists in a 1H-4H tautomeric equilibrium, stabilized by intramolecular hydrogen bonding between the hydrazide NH and triazole N<sub>2</sub> . Density functional theory (DFT) simulations indicate a 12.3 kcal/mol energy barrier for tautomer interconversion.

Biological Activity and Mechanistic Hypotheses

Putative Molecular Targets

Structural analogs demonstrate affinity for:

  • Cyclooxygenase-2 (COX-2): The tert-butylphenyl group fits into the hydrophobic pocket, while the hydroxyphenyl moiety hydrogen-bonds to Arg120 .

  • Topoisomerase II: Intercalation via the planar triazole-benzene system disrupts DNA replication .

Computational Modeling and Drug-Likeness

ADMET Profiling

  • Absorption: High Caco-2 permeability (8.7 × 10<sup>−6</sup> cm/s)

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the tert-butyl group

  • Toxicity: Predicted hERG IC<sub>50</sub> = 2.1 μM, indicating cardiac risk at elevated doses

Molecular Docking Studies

Autodock Vina simulations (-9.2 kcal/mol binding energy) position the compound in COX-2’s active site, with key interactions:

  • π-π stacking between triazole and Tyr385

  • Hydrogen bonds: Hydroxyphenyl O-H to Ser530, sulfanyl S to His90

Challenges and Future Directions

Synthetic Hurdles

Steric hindrance from the tert-butyl group complicates triazole ring formation, requiring high-dilution conditions (0.1 M) to prevent oligomerization . Future work should explore microwave-assisted synthesis to improve yield.

Unanswered Questions

  • Exact crystallization behavior under varying pH

  • In vivo pharmacokinetics in mammalian models

  • Structure-activity relationship (SAR) of bromine substitution

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